molecular formula C8H12O5 B052194 (3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one CAS No. 125851-01-6

(3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one

Cat. No.: B052194
CAS No.: 125851-01-6
M. Wt: 188.18 g/mol
InChI Key: BXFYHFZSSWKNFZ-HBPOCXIASA-N
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Description

This compound belongs to the furo-dioxolane class of bicyclic ethers, characterized by a fused furan and dioxolane ring system. Its stereochemistry is defined by the (3aS,6R,6aR) configuration, which confers unique reactivity and stability. The molecule contains a methoxy group at the C6 position and two methyl groups at the C2 and C2' positions, enhancing its lipophilicity and influencing its synthetic utility. This compound serves as a key intermediate in carbohydrate chemistry and chiral synthesis, particularly in the preparation of bioactive molecules like biotin derivatives .

Properties

IUPAC Name

(3aS,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-8(2)12-4-5(13-8)7(10-3)11-6(4)9/h4-5,7H,1-3H3/t4-,5+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFYHFZSSWKNFZ-HBPOCXIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(=O)OC2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)C(=O)O[C@H]2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one typically involves the reaction of 2,3-isopropylidene-ribose with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may include additional steps such as distillation and chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

(3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Intermediate in Synthesis

One of the primary applications of (3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one is as an intermediate in the synthesis of biologically active compounds. Notably, it serves as a precursor to Queuine , a naturally occurring nucleoside involved in various biological processes. Queuine plays a crucial role in the stability and function of tRNA molecules, impacting protein synthesis and cellular metabolism .

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structural features may exhibit biological activity that can be exploited for developing new drugs. Research indicates that derivatives of furodioxolones can possess anti-inflammatory and antiviral properties .

Organic Synthesis

In organic chemistry, (3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one is utilized as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile component in synthetic pathways aimed at creating novel compounds with desired properties .

Case Study 1: Synthesis of Queuine

In a study focused on the synthesis of Queuine from (3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one, researchers demonstrated the efficiency of this compound as a precursor. The synthesis involved multiple steps where the compound was modified to yield Queuine with high purity and yield .

Another significant research effort evaluated the biological activities of derivatives synthesized from (3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one. The findings suggested that certain derivatives exhibited promising anti-inflammatory effects in vitro and could serve as leads for new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of (3As,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular formula: C₉H₁₂O₅ (exact mass: 200.0685)
  • Stereochemistry: Rigid bicyclic framework with defined stereocenters.
  • Functional groups: Methoxy, methyl, and ketone moieties.

Synthetic Relevance: The compound is synthesized via stereoselective oxidation and protection strategies. For example, describes a method using NaHCO₃ and bromine in methanol/water to generate similar furo-dioxolane derivatives . Its stability under acidic conditions makes it valuable for multi-step syntheses, such as in the production of vitamin H (biotin) intermediates .

The following table summarizes structural and functional differences between (3aS,6R,6aR)-dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications References
(3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one C₉H₁₂O₅ 200.0685 C6-OCH₃, C2/C2'-CH₃ Biotin synthesis, chiral intermediates
(3aR,6S,6aR)-6-(Hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one C₈H₁₂O₅ 188.18 C6-CH₂OH Glycosylation precursor
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose C₁₂H₂₀O₆ 260.286 Dual isopropylidene groups Carbohydrate protection in nucleosides
(3aS,4S,6R,6aS)-6-(Acetyloxy)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl methyl acetate C₁₃H₁₈O₈ 302.28 C6-OAc, C4-OAc NMR studies of stereoisomerism
(3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl derivatives Variable 220–300 Variable aryl/alkyl groups Bioactivity profiling (e.g., antiviral)
Key Findings:

Stereochemical Impact : The (3aS,6R,6aR) configuration in the target compound enhances its rigidity compared to the more flexible (3aR,6S,6aR)-hydroxymethyl analog . This rigidity is critical for enantioselective reactions in biotin synthesis .

Functional Group Effects: The methoxy group at C6 improves solubility in polar aprotic solvents (e.g., DMF), whereas methyl groups at C2/C2' increase thermal stability . In contrast, di-O-isopropylidene derivatives (e.g., 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose) exhibit superior hydrolytic resistance, making them ideal for prolonged storage .

Bioactivity Correlations : highlights that furo-dioxolanes with aryl substituents (e.g., phenyl or trifluoromethoxy groups) exhibit stronger interactions with protein targets, particularly in antiviral and anticancer assays . However, the target compound’s lack of aromaticity limits its direct bioactivity, redirecting its use to synthetic intermediates .

Synthetic Versatility: Mechanochemical synthesis () and catalytic ring-closure methods () are preferred for generating high-purity furo-dioxolanes. For example, the target compound is synthesized with >98% enantiomeric excess (ee) using NaHCO₃-mediated oxidation .

Biological Activity

(3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one is a synthetic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H12O5
  • Molecular Weight : 188.18 g/mol
  • IUPAC Name : (3aS,6R,6aR)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
  • CAS Number : 125851-01-6

Synthesis

The synthesis of (3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one typically involves the reaction of 2,3-isopropylidene-ribose with methanol in the presence of an acid catalyst. This method can be scaled for industrial production using similar reagents and conditions but requires additional purification steps such as distillation and chromatography to achieve high purity levels .

Anticancer Properties

Research has indicated that compounds similar to (3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one exhibit significant anticancer activity. For instance:

  • A study evaluated related compounds against various human cancer cell lines including A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The results showed moderate to significant cytotoxicity with some compounds achieving IC50 values as low as 4.47 µM. The most active compounds induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Dihydro[1,3]oxazines and their derivatives have been reported to possess bactericidal and fungicidal activities. These properties make them potential candidates for developing new antimicrobial agents against resistant strains of bacteria and fungi .

The biological activity of (3aS,6R,6aR)-Dihydro-6-methoxy-2,2-dimethylfuro[3,4-d]-1,3-dioxol-4(3aH)-one is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can modulate receptor signaling pathways that are crucial for tumor growth and survival.

Study on Anticancer Activity

A notable study focused on a series of oxazinonaphthalene analogs demonstrated that compounds structurally related to (3aS,6R,6aR)-Dihydro-6-methoxy exhibited significant antiproliferative effects against multiple cancer cell lines. The study utilized MTT assays to evaluate cytotoxicity and flow cytometry to assess cell cycle effects. The findings suggest a promising avenue for further research into the therapeutic applications of these compounds in oncology .

Antimicrobial Studies

Another research effort highlighted the potential of dihydro[1,3]oxazines as antimicrobial agents. These compounds were tested against various pathogens with promising results indicating their effectiveness in inhibiting microbial growth. This positions them as candidates for further development in treating infectious diseases .

Q & A

Q. How can researchers optimize the synthetic yield of this compound while maintaining stereochemical integrity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., inert atmosphere, low temperatures) to preserve stereocenters. For example, trifluoromethanesulfonic anhydride (TFAA) in dry dichloromethane at -20°C minimizes side reactions, as shown in similar furodioxolones . Purification via flash column chromatography (e.g., petroleum ether/ethyl acetate gradients) improves yield and purity (>95%) . Monitoring reaction progress with TLC or HPLC is critical .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR are essential for verifying stereochemistry (e.g., methoxy group at C6 and dimethyl groups at C2) .
  • IR Spectroscopy : Confirms functional groups like carbonyl (C=O, ~1750 cm⁻¹) and ether linkages .
  • Mass Spectrometry : High-resolution MS (exact mass: ~190.084 g/mol) validates molecular formula .

Q. How does the compound’s stereochemistry influence its physical properties?

  • Methodological Answer : The (3aS,6R,6aR) configuration restricts free rotation (1 rotatable bond), enhancing rigidity and crystallinity. This impacts solubility (e.g., polar aprotic solvents like DMSO) and melting points (e.g., analogs with similar frameworks melt at ~134°C) .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments between computational models and experimental data?

  • Methodological Answer : Combine X-ray crystallography (definitive stereochemical proof) with DFT calculations to reconcile discrepancies. For example, NMR coupling constants (JH,HJ_{H,H}) can validate computed dihedral angles in the bicyclic framework .

Q. How can researchers design stability studies to assess degradation under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and LC-MS to identify hydrolytic byproducts (e.g., cleavage of the dioxolane ring) .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at standard lab conditions .

Q. What computational methods are effective for predicting biological interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against enzymes like LpxC (a bacterial target) using AutoDock Vina. Prioritize interactions with the methoxy group and dioxolane oxygen atoms .
  • MD Simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) in explicit solvent models .

Q. How can synthetic byproducts be minimized during large-scale production for research use?

  • Methodological Answer :
  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce racemization.
  • Catalysis : Enzymatic or chiral catalysts (e.g., lipases) improve enantioselectivity (>98% ee) in critical steps .

Key Research Challenges

  • Stereochemical Purity : Minor impurities (e.g., diastereomers) complicate pharmacological profiling. Use chiral HPLC with cellulose-based columns for separation .
  • Biological Relevance : Link structural features (e.g., hydroxymethyl group) to activity via SAR studies. Compare analogs with modified substituents .

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